Cas no 29958-08-5 (6-(methylthio)pyridin-3-amine)

6-(Methylthio)pyridin-3-amine is a sulfur-containing pyridine derivative with a methylthio substituent at the 6-position and an amino group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive amino and thioether functional groups enable selective modifications, making it valuable for constructing heterocyclic frameworks or as a precursor for further derivatization. The methylthio group enhances lipophilicity, which can influence the pharmacokinetic properties of derived compounds. Its stability under standard conditions ensures ease of handling in synthetic applications.
6-(methylthio)pyridin-3-amine structure
6-(methylthio)pyridin-3-amine structure
Product Name:6-(methylthio)pyridin-3-amine
CAS No:29958-08-5
MF:C6H8N2S
MW:140.206119537354
MDL:MFCD09757469
CID:240624
PubChem ID:10261179
Update Time:2025-06-13

6-(methylthio)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(methylthio)-3-Pyridinamine
    • 3-Pyridinamine,6-(methylthio)-
    • 6-methylsulfanylpyridin-3-amine
    • 6-METHYLSULFANYL-PYRIDIN-3-YLAMINE
    • 2-(Methylthio)-5-aminopyridine
    • SCHEMBL1492574
    • CS-0077370
    • 29958-08-5
    • 6-methylthio-3-pyridinamine
    • AKOS008129375
    • DTXSID30437406
    • EN300-66217
    • FT-0761038
    • Z412022842
    • 6-(methylthio)pyridin-3-amine
    • MFCD09757469
    • BEMNZDZGBAGRAT-UHFFFAOYSA-N
    • 5-amino-2-methylthio-pyridine
    • D73901
    • 6-(methylsulfanyl)pyridin-3-amine
    • AM100640
    • pyridine, 5-amino-2-methylthio-
    • DA-36737
    • MDL: MFCD09757469
    • Inchi: 1S/C6H8N2S/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
    • InChI Key: BEMNZDZGBAGRAT-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CN=1)N

Computed Properties

  • Exact Mass: 140.04094
  • Monoisotopic Mass: 140.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 64.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 332.2±22.0 °C at 760 mmHg
  • Flash Point: 154.7±22.3 °C
  • PSA: 38.91
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

6-(methylthio)pyridin-3-amine Security Information

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Additional information on 6-(methylthio)pyridin-3-amine

Comprehensive Overview of 6-(Methylthio)pyridin-3-amine (CAS No. 29958-08-5): Properties, Applications, and Industry Insights

6-(Methylthio)pyridin-3-amine (CAS No. 29958-08-5) is a specialized organic compound belonging to the pyridine derivative family. This sulfur-containing amine has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's methylthio (-SMe) and amino (-NH2) functional groups at positions 6 and 3 respectively create a versatile scaffold for further chemical modifications. Recent studies highlight its potential as a building block for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents.

The growing interest in heterocyclic compounds like 6-(methylthio)pyridin-3-amine reflects broader trends in medicinal chemistry. Researchers are actively investigating its structure-activity relationships (SAR) to optimize biological activity. The compound's logP value (approximately 1.2) and moderate polarity make it particularly interesting for bioavailability optimization in drug candidates. Analytical techniques including HPLC, NMR, and mass spectrometry confirm its high purity (>98%) in commercial samples.

In material science applications, 29958-08-5 serves as a precursor for functionalized pyridine ligands used in catalytic systems. Its electron-donating properties make it valuable for designing metal-organic frameworks (MOFs) with tailored porosity. The compound's thermal stability (decomposition point >200°C) enables its use in high-temperature synthesis processes. Recent patents demonstrate its incorporation into OLED materials for improved electron transport layers.

Environmental considerations for 6-(methylthio)pyridin-3-amine handling follow standard laboratory protocols. While not classified as hazardous under GHS criteria, proper PPE including gloves and eye protection is recommended during manipulation. The compound shows good stability under inert atmospheres but may undergo oxidation upon prolonged air exposure. Storage in amber glass under nitrogen at 2-8°C typically maintains stability for >24 months.

The synthesis of CAS 29958-08-5 typically involves nucleophilic aromatic substitution (SNAr) reactions on appropriately substituted pyridine precursors. Modern flow chemistry approaches have improved yields to >85% while reducing solvent waste. Process optimization studies focus on green chemistry principles, particularly in solvent selection and catalyst recycling. Recent literature describes innovative microwave-assisted routes that cut reaction times by 60%.

Market analysis indicates growing demand for 6-(methylthio)pyridin-3-amine in Asia-Pacific research centers. The compound's price per gram varies significantly (€120-€450) depending on purity and supplier. Quality control certifications including ISO 9001 and GMP compliance have become key purchasing factors. Leading manufacturers now provide detailed analytical certificates (CoA) with batch-specific impurity profiles.

Emerging applications in bioconjugation chemistry utilize 29958-08-5 as a linker for antibody-drug conjugates (ADCs). The methylthio group's reactivity enables selective modifications while preserving the amine functionality. This dual reactivity pattern addresses a critical challenge in site-specific bioconjugation strategies. Recent Nature Chemistry publications highlight its use in creating homogeneous ADC populations with improved therapeutic indices.

Regulatory status of 6-(methylthio)pyridin-3-amine remains favorable for research use globally. The compound isn't currently listed in any controlled substance inventories, though researchers should monitor evolving regulations. Proper safety data sheets (SDS) must accompany all commercial shipments. Intellectual property landscapes show increasing patent activity, particularly in prodrug formulations and targeted delivery systems.

Analytical challenges for CAS 29958-08-5 include distinguishing it from structural isomers. Advanced techniques like 2D NMR and high-resolution MS provide definitive characterization. The compound's UV spectrum shows characteristic absorption at 268 nm (ε = 5800 M-1cm-1), useful for HPLC method development. Stability indicating methods must account for potential degradation products including sulfoxide derivatives.

Future research directions for 6-(methylthio)pyridin-3-amine include exploration in covalent inhibitor design and photopharmacology. The compound's moderate water solubility (1.2 g/L at 25°C) makes it suitable for in vivo studies with proper formulation. Computational chemistry studies predict favorable ADMET properties, particularly blood-brain barrier permeability scores (0.72). These characteristics position it as a valuable scaffold for CNS-targeted therapeutics development.

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